5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole
Description
This compound is a polysubstituted pyrazole featuring a trifluoromethyl group at position 3, a methyl group at position 5, a phenyl ring at position 1, and a 2-propynyloxy substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propynyloxy moiety introduces alkyne functionality, enabling further derivatization via click chemistry.
Properties
IUPAC Name |
5-methyl-1-phenyl-4-prop-2-ynoxy-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c1-3-9-20-12-10(2)19(11-7-5-4-6-8-11)18-13(12)14(15,16)17/h1,4-8H,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFPZEWUWAICHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propynyloxy group: This can be done through nucleophilic substitution reactions using propargyl alcohol derivatives.
Phenylation: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole. Research indicates that compounds with trifluoromethyl groups exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
A study demonstrated that pyrazole derivatives showed low minimum inhibitory concentrations (MIC), indicating their potential as novel antibiotics against resistant strains . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
Antiviral Activity
Another significant application of this compound is in antiviral research. Pyrazole-based compounds have been screened for their activity against HIV-1. In one study, a related series of pyrazoles exhibited non-toxic, dose-dependent inhibition of HIV replication, suggesting that modifications to the pyrazole structure can yield effective antiviral agents . The unique mechanism of action of these compounds may make them valuable in treating viral infections resistant to traditional therapies.
Herbicidal Properties
The compound's structural characteristics also lend themselves to agricultural applications, particularly as herbicides. Research has indicated that pyrazole derivatives can act as effective herbicides due to their ability to inhibit specific biochemical pathways in plants. The trifluoromethyl group enhances the compound's lipophilicity, improving its absorption and efficacy in target plants .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. Modifications to the pyrazole ring and substituents can significantly impact biological activity. For instance, the introduction of different substituents on the phenyl ring or variations in the alkoxy group can enhance antimicrobial or herbicidal properties .
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the propynyloxy group may facilitate interactions with specific biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound :
- Substituents :
- Position 1: Phenyl
- Position 3: Trifluoromethyl (CF₃)
- Position 4: 2-Propynyloxy (propargyl ether)
- Position 5: Methyl
- Key Features :
- Alkyne group for modular functionalization.
- CF₃ group for enhanced electronegativity and stability.
Analog 1 : 5-Methyl-4-nitro-1-[4-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazole (51b, )
- Substituents: Position 1: 4-(Trifluoromethoxy)benzyl Position 3: CF₃ Position 4: Nitro (NO₂) Position 5: Methyl
- Benzyl group introduces bulkiness, affecting solubility and bioavailability.
Analog 2 : 3-Methyl-1-phenyl-5-(trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (4a, )
- Substituents :
- Position 1: Phenyl
- Position 3: CF₃
- Position 4: Trimethylsilyl (TMS)-protected ethynyl
- Position 5: Methyl
- Key Features :
- TMS-ethynyl allows for controlled deprotection and coupling reactions.
- Similar CF₃ and methyl groups to the target compound.
Analog 3 : 1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole (2bp, )
- Substituents :
- Position 1: 4-Bromophenyl
- Position 3: CF₃
- Position 5: p-Tolyl
- Key Features :
- Bromine enables cross-coupling reactions (e.g., Suzuki).
- p-Tolyl enhances hydrophobicity.
Physicochemical Properties
Biological Activity
5-Methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , and it features a trifluoromethyl group, which is known to enhance biological activity. The presence of the propynyloxy moiety contributes to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including compound 1. Research has shown that these compounds exhibit significant activity against various antibiotic-resistant strains of bacteria. For instance, a study reported that certain pyrazole derivatives were effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with minimal cytotoxicity to human cells .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| Compound 1 | 0.78 | MRSA | |
| Compound 2 | 1.56 | E. faecalis | |
| Compound 3 | 6.25 | S. aureus |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented in literature. A study demonstrated that compounds similar to compound 1 exhibited significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Compound A | 76% at 1 μM | 86% at 1 μM | |
| Compound B | 61% at 10 μM | 76% at 10 μM |
The mechanisms by which compound 1 exerts its biological effects are multifaceted:
- Antibacterial Mechanism : Studies indicate that pyrazole derivatives may disrupt bacterial cell wall synthesis and inhibit macromolecular synthesis, leading to bactericidal effects .
- Anti-inflammatory Action : The inhibition of key inflammatory mediators suggests that these compounds may interfere with signaling pathways involved in the inflammatory response, particularly those mediated by cytokines like TNF-α and IL-6 .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including compound 1, which were tested for their antimicrobial activity against various strains. The results indicated that modifications in the chemical structure significantly influenced their efficacy against resistant bacterial strains .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-1-phenyl-4-(2-propynyloxy)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis of pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, or metal-catalyzed coupling. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to introduce alkynyl groups to pyrazole cores under mild conditions (50°C, THF/water solvent system) with yields up to 60–61% . Key variables include catalyst loading (e.g., copper sulfate), temperature control, and solvent polarity. Purification via column chromatography or recrystallization from ethanol/DMF mixtures is critical for isolating high-purity products .
Q. How can NMR and X-ray crystallography resolve structural ambiguities in pyrazole derivatives with multiple substituents?
Structural characterization of trifluoromethyl- and alkynyl-substituted pyrazoles requires combined techniques. and NMR can identify substituent positions, while NMR confirms trifluoromethyl group integrity. X-ray crystallography (e.g., as used for 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde) provides definitive bond lengths, angles, and dihedral angles between aromatic rings, resolving regiochemical uncertainties. Weak intermolecular interactions (e.g., C–H···π) stabilize crystal packing, which can influence solubility and reactivity .
Q. What analytical methods are recommended for purity assessment and quantification of this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity analysis. Mass spectrometry (ESI- or EI-MS) confirms molecular weight, while elemental analysis validates C/H/N/F ratios. Differential scanning calorimetry (DSC) determines melting points and detects polymorphic forms. For trace impurities, GC-MS or LC-MS/MS is advised .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrazole core be achieved to modify biological activity?
Regioselectivity in pyrazole functionalization depends on electronic and steric factors. Electrophilic substitution favors the 4-position due to electron-withdrawing effects of the trifluoromethyl group. Alkynyloxy groups (e.g., 2-propynyloxy) can be introduced via nucleophilic aromatic substitution using propargyl bromide under basic conditions (KOH/DMSO) . Computational modeling (DFT) predicts reactive sites, guiding experimental design for targeted modifications .
Q. What strategies mitigate contradictions in spectral data interpretation for structurally complex pyrazoles?
Discrepancies in NMR assignments (e.g., overlapping signals for methyl and trifluoromethyl groups) can be resolved via 2D techniques (COSY, HSQC, HMBC). For example, HMBC correlations between the pyrazole ring protons and adjacent substituents clarify connectivity. X-ray crystallography remains the gold standard for resolving ambiguous cases, as demonstrated for phenoxy-substituted pyrazoles .
Q. How do substituents like 2-propynyloxy and trifluoromethyl influence the compound’s pharmacokinetic properties?
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. The 2-propynyloxy moiety introduces a reactive alkyne handle for click chemistry-based bioconjugation but may reduce aqueous solubility. In vitro assays (e.g., hepatic microsome stability tests) and logP measurements (shake-flask method) quantify these effects. Comparative studies with analogs (e.g., methoxy or chloro substituents) reveal structure-property relationships .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like carbonic anhydrase or cyclooxygenase, leveraging crystallographic data from related pyrazoles . Molecular dynamics simulations (AMBER, GROMACS) assess binding stability, while QSAR models correlate substituent effects with activity. For example, trifluoromethyl groups enhance affinity for hydrophobic binding pockets .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (MTT, ATP-lite) to determine IC values. Include positive controls (e.g., known inhibitors) and solvent controls (DMSO ≤0.1%). For in vivo studies, apply the 3Rs principle (replacement, reduction, refinement) and adhere to OECD guidelines for toxicity testing .
Q. What statistical approaches address variability in biological replicate data?
Normalize data to internal controls (e.g., housekeeping genes in qPCR) and apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Use nonlinear regression (GraphPad Prism) for curve fitting. Report variability as SEM and confirm reproducibility via independent triplicate experiments .
Contradictions & Limitations
Q. Why do reported yields for similar pyrazole syntheses vary across studies, and how can reproducibility be improved?
Yield discrepancies arise from differences in catalyst purity, solvent drying, or reaction scaling. For example, copper-catalyzed reactions are sensitive to oxygen and moisture, requiring inert atmospheres. Standardizing protocols (e.g., Schlenk techniques for air-sensitive steps) and reporting detailed reaction logs (temperature gradients, stirring rates) enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
